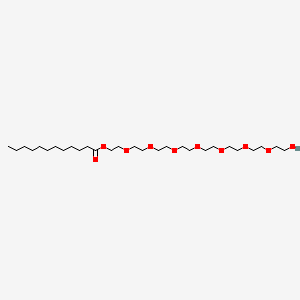
Octaethylene glycol laurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polyethylene glycol-8 laurate is a nonionic emulsifier created by esterifying high-quality lauric acid with polyethylene glycols. It is a clear liquid that is soluble in water and has a pH range of 4.5-7.0 in a 3% aqueous solution. The hydrophilic-lipophilic balance value of polyethylene glycol-8 laurate is 12.8, making it oil-soluble and effective in nonaqueous systems .
Vorbereitungsmethoden
Polyethylene glycol-8 laurate is synthesized by esterifying lauric acid with polyethylene glycol. The reaction typically involves heating lauric acid and polyethylene glycol in the presence of an acid catalyst. The reaction conditions include maintaining a temperature range of 150-200°C and removing water formed during the reaction to drive the esterification to completion . Industrial production methods often involve continuous processes with precise control over reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Polyethylene glycol-8 laurate primarily undergoes esterification and hydrolysis reactions. In esterification, lauric acid reacts with polyethylene glycol to form polyethylene glycol-8 laurate and water. Hydrolysis of polyethylene glycol-8 laurate can occur under acidic or basic conditions, leading to the formation of lauric acid and polyethylene glycol . The compound is stable under normal conditions but can undergo oxidation in the presence of strong oxidizing agents.
Wissenschaftliche Forschungsanwendungen
Polyethylene glycol-8 laurate has diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. In chemistry, it is used as an emulsifier and surfactant in various formulations. In biology, it has been studied for its role in enhancing the fermentation of Staphylococcus epidermidis, which can reduce the required dose of clindamycin against Cutibacterium acnes . In medicine, polyethylene glycol-8 laurate is used in topical formulations for its emollient and emulsifying properties. In the industry, it is used in personal care products such as bath oils, conditioners, creams, lotions, makeup, ointments, shampoos, and sunscreens .
Wirkmechanismus
The mechanism of action of polyethylene glycol-8 laurate involves its ability to act as an emulsifier and surfactant. It reduces the surface tension between oil and water phases, allowing for the formation of stable emulsions. In biological systems, polyethylene glycol-8 laurate can enhance the probiotic activity of Staphylococcus epidermidis by providing a carbon source for fermentation. This fermentation process can inhibit the growth of Cutibacterium acnes and reduce inflammation .
Vergleich Mit ähnlichen Verbindungen
Polyethylene glycol-8 laurate is similar to other polyethylene glycol esters, such as polyethylene glycol-8 dilaurate and polyethylene glycol-8 stearate. These compounds share similar emulsifying and surfactant properties but differ in their fatty acid components. Polyethylene glycol-8 laurate is unique in its ability to enhance the fermentation of Staphylococcus epidermidis, which is not observed with other polyethylene glycol esters . Similar compounds include:
- Polyethylene glycol-8 dilaurate
- Polyethylene glycol-8 stearate
- Polyethylene glycol-8 distearate
Polyethylene glycol-8 laurate stands out due to its specific applications in enhancing probiotic activity and its effectiveness in nonaqueous systems.
Eigenschaften
CAS-Nummer |
35179-86-3 |
|---|---|
Molekularformel |
C28H56O10 |
Molekulargewicht |
552.7 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dodecanoate |
InChI |
InChI=1S/C28H56O10/c1-2-3-4-5-6-7-8-9-10-11-28(30)38-27-26-37-25-24-36-23-22-35-21-20-34-19-18-33-17-16-32-15-14-31-13-12-29/h29H,2-27H2,1H3 |
InChI-Schlüssel |
MWEOKSUOWKDVIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


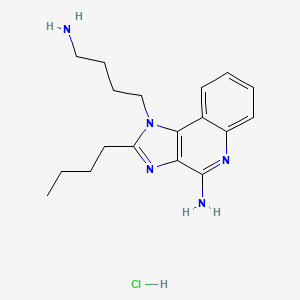


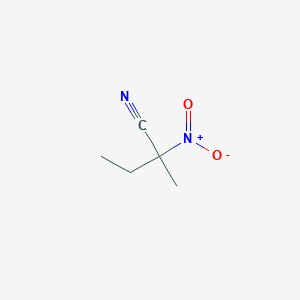
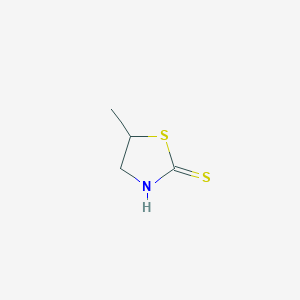

![2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11937894.png)
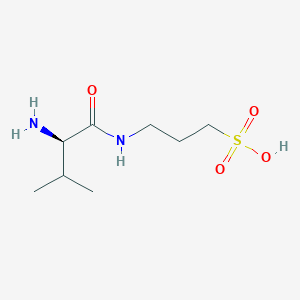

![2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-](/img/structure/B11937928.png)
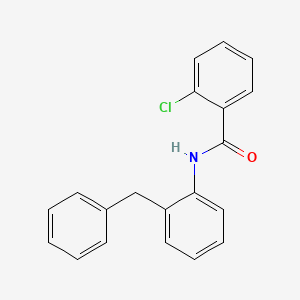
![2-chloro-4-[5-[(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B11937938.png)


